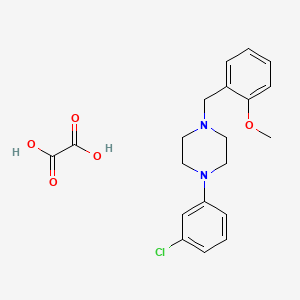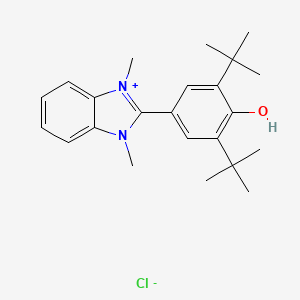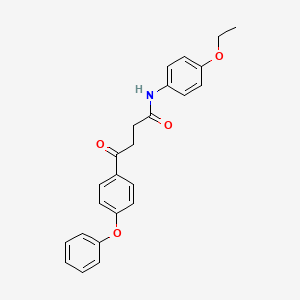
1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate, also known as mCPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry and neurology. The purpose of
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate is not fully understood, but it is believed to act as a non-selective serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2C receptors. It may also have some affinity for other receptors such as the dopamine D2 receptor and the alpha-adrenergic receptor.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate has been shown to induce a range of biochemical and physiological effects, including increased serotonin and dopamine release, increased neuronal activity, and changes in heart rate and blood pressure. It may also affect other neurotransmitter systems such as the noradrenergic and GABAergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate is its relatively low cost compared to other research chemicals. It is also widely available from chemical suppliers. However, one limitation is its potential toxicity and side effects, which may limit its use in certain experiments. Additionally, its non-selective binding to multiple receptors may make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate. One area of interest is its potential therapeutic applications in psychiatry and neurology, particularly in the treatment of anxiety disorders, depression, and neurodegenerative disorders. Another area of interest is its potential use as a research tool to study the role of serotonin and other neurotransmitter systems in various physiological and pathological conditions. Additionally, further studies on the safety and toxicity of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate are needed to fully understand its potential risks and benefits.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate involves the reaction of 3-chlorophenylpiperazine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with oxalic acid to obtain the oxalate salt of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
MCPP has been studied extensively for its potential therapeutic applications in various fields of medicine. In psychiatry, it has been investigated as a potential treatment for anxiety disorders, depression, and schizophrenia. In neurology, it has been studied for its potential neuroprotective effects in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O.C2H2O4/c1-22-18-8-3-2-5-15(18)14-20-9-11-21(12-10-20)17-7-4-6-16(19)13-17;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKDALMOLDFEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5107672.png)


![7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5107688.png)
![N-(4-ethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5107697.png)
![6-amino-4-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107707.png)
![4,4'-[(3,5-dichloro-2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5107709.png)
![N-(5-isoxazolylmethyl)-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5107721.png)
![3-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5107728.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone](/img/structure/B5107734.png)
